2-chloro-N-(3,4-difluorophenyl)-5-(morpholin-4-ylsulfonyl)benzamide
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Description
The focus of this summary is on the chemical compound 2-chloro-N-(3,4-difluorophenyl)-5-(morpholin-4-ylsulfonyl)benzamide. This compound belongs to a class of benzamides substituted with morpholine and chloro, difluorophenyl groups, which are of interest due to their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of related benzamide compounds often involves multi-step chemical reactions, including the interaction of chlorobenzamide derivatives with morpholine in the presence of a hydrogen chloride acceptor. This method provides a convenient and effective approach for synthesizing benzamide derivatives, as demonstrated in the synthesis of similar compounds (Donskaya et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives reveals the importance of the morpholine group and substituents on the benzamide ring for their chemical and biological properties. For example, crystal structure determinations and spectral studies provide insights into the arrangement and electronic structure of these molecules, influencing their reactivity and interactions (Ji et al., 2018).
Mechanism of Action
Indole Derivatives
Indole derivatives are known for their diverse biological and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Triazole Compounds
Triazole compounds are another class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
properties
IUPAC Name |
methyl 5-[[8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN5O5/c1-30-20(28)16-8-7-14(31-16)11-27-21(29)26-9-3-6-15(18(26)24-27)19-23-17(25-32-19)12-4-2-5-13(22)10-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSICMPDANRYBAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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